2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a bromophenyl group, a sulfanyl group, and a pyrido[2,3-d]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Another method involves the reaction of sodium 4-trifluoromethyl-6-oxo-1,6-dihydropyrimidine-2-thiolate with 2-bromo-1-(4-bromophenyl)ethan-1-one, resulting in a mixture of products, including the target compound and its intramolecular cyclization product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Alkylation: The compound can be synthesized through alkylation reactions involving sodium thiolates and bromo ketones.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of different heterocyclic structures.
Common Reagents and Conditions
Sodium Thiolates: Used in the alkylation reactions to form the desired product.
Bromo Ketones: Serve as the alkylating agents in the synthesis.
Reflux Conditions: Often employed to facilitate the reactions and ensure complete conversion of reactants.
Major Products
The major products formed from these reactions include the target compound and its cyclization products, which may have different functional groups and structural configurations .
Scientific Research Applications
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through binding to enzymes or receptors, thereby modulating their activity . Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidin-7-ones:
Uniqueness
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one is unique due to the presence of the bromophenyl and sulfanyl groups, which confer distinct chemical properties and potential biological activities . Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5,7-dimethyl-8H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c1-9-7-10(2)19-15-14(9)16(23)21-17(20-15)24-8-13(22)11-3-5-12(18)6-4-11/h3-7H,8H2,1-2H3,(H,19,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVVXXOEAIBQNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NC(=NC2=O)SCC(=O)C3=CC=C(C=C3)Br)N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=NC(=NC2=O)SCC(=O)C3=CC=C(C=C3)Br)N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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